4-Phenylmethoxybutane-1,2-diol
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Overview
Description
4-Phenylmethoxybutane-1,2-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of butanediol, where one of the hydroxyl groups is substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylmethoxybutane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of butane-1,4-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxybutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxy group can be reduced to form the parent butanediol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the benzyloxy group.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Benzyloxy)butanal or 4-(Benzyloxy)butanoic acid.
Reduction: Formation of 1,2-butanediol.
Substitution: Formation of various substituted butanediol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenylmethoxybutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenylmethoxybutane-1,2-diol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and receptors, leading to the formation of bioactive compounds. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)butanal
- 4-(Benzyloxy)butanoic acid
- 1,2-butanediol
Uniqueness
4-Phenylmethoxybutane-1,2-diol is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-phenylmethoxybutane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
TVRPDIKPMQUOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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